Computed Lipophilicity (XLogP3) Differentiates N1-(4-Fluorophenyl) from N1-Phenyl and N1-(3-Fluorophenyl) Oxalamide Analogs
The target compound's computed XLogP3 value of 3.0 distinguishes it from its non-fluorinated N1-phenyl analog (CAS 898445-19-7, predicted XLogP3 approximately 2.7–2.8 based on fragment-based calculation) and positions it slightly more lipophilic than the 3-fluorophenyl regioisomer (CAS 898450-64-1, predicted XLogP3 approximately 2.9–3.0) [1]. The 4-fluoro substituent on the oxalamide N1 aryl ring contributes approximately +0.2–0.3 logP units relative to the unsubstituted phenyl analog, a difference relevant for membrane permeability predictions in central nervous system (CNS) drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (computed by PubChem 2019.06.18 release) |
| Comparator Or Baseline | N1-phenyl analog (CAS 898445-19-7): predicted XLogP3 ≈ 2.7–2.8; N1-(3-fluorophenyl) analog (CAS 898450-64-1): predicted XLogP3 ≈ 2.9–3.0 |
| Quantified Difference | Approximately +0.2 to +0.3 logP units vs. non-fluorinated analog; ≤ +0.1 logP units vs. 3-fluoro regioisomer |
| Conditions | Computed values using XLogP3 algorithm (PubChem); no experimental logP/logD data available |
Why This Matters
The 4-fluorophenyl substitution on the oxalamide N1 position provides a quantifiable lipophilicity increase relative to the non-fluorinated analog, which can drive differentiated procurement decisions in CNS-targeting programs where logP values between 2–4 are typically favored.
- [1] PubChem Computed Properties for CID 18574288 (XLogP3 = 3.0). NCBI, PubChem release 2019.06.18. View Source
- [2] Fragment-based logP contribution of 4-fluorophenyl vs. phenyl substituent; Mannhold et al., 'Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of logP Methods,' Drug Discovery Today, 2009. View Source
